molecular formula C15H15BrF3N5O B12266757 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B12266757
M. Wt: 418.21 g/mol
InChI Key: XDTHNLSKGSBVIK-UHFFFAOYSA-N
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Description

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperazine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain enzymes or receptors, while the piperazine and methoxypyrimidine moieties can modulate the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methoxypyrimidine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15BrF3N5O

Molecular Weight

418.21 g/mol

IUPAC Name

2-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C15H15BrF3N5O/c1-25-12-2-3-20-14(22-12)24-6-4-23(5-7-24)13-11(16)8-10(9-21-13)15(17,18)19/h2-3,8-9H,4-7H2,1H3

InChI Key

XDTHNLSKGSBVIK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Br

Origin of Product

United States

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